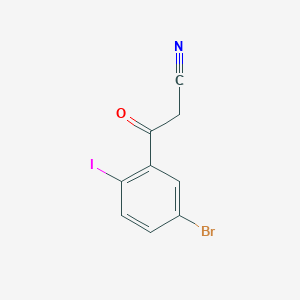
1-(3-Fluorophenyl)-2-methyl-2-propenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-2-methyl-2-propenone is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-2-methyl-2-propenone typically involves the reaction of 3-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-fluorobenzoic acid or 3-fluoroacetophenone.
Reduction: Formation of 1-(3-fluorophenyl)-2-methylpropan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-2-methyl-2-propenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)-2-methyl-2-propenone exerts its effects involves interactions with various molecular targets. The propenone group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-methyl-2-propenone
- 1-(2-Fluorophenyl)-2-methyl-2-propenone
- 1-(3-Chlorophenyl)-2-methyl-2-propenone
Uniqueness: 1-(3-Fluorophenyl)-2-methyl-2-propenone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9FO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
InChI Key |
MOTPSUDLHGZOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)


![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)




![N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine](/img/structure/B13706625.png)

![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)

![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)
